molecular formula C10H8F3N3 B3004540 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole CAS No. 231953-33-6

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B3004540
CAS No.: 231953-33-6
M. Wt: 227.19
InChI Key: ASHPLDMJLPLKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole (CAS 231953-33-6) is a pyrazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C10H8F3N3, with a molecular weight of 227.19 g/mol . The compound is characterized by a 4-aminophenyl substituent at the pyrazole ring's 1-position and a metabolically stable trifluoromethyl (-CF₃) group at the 3-position . The amino group on the phenyl ring is a strong electron-donor, enhancing the molecule's potential for hydrogen-bonding interactions with biological targets, while the -CF₃ group contributes to increased lipophilicity and membrane permeability . This compound serves as a versatile building block for developing novel bioactive molecules. Its key research applications include acting as a kinase inhibitor, with studies showing its derivatives exhibit promising inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenesis cancer research . It is also investigated in anticancer research for its potential efficacy against various cancer cell lines, including colorectal cancer models, and as a candidate scaffold for treating neurodegenerative disorders due to its enhanced solubility, which may improve blood-brain barrier penetration . The presence of both the amino and trifluoromethyl groups makes it a valuable precursor for chemical modifications, including oxidation, reduction, and substitution reactions, to explore structure-activity relationships . Researchers utilize this compound to synthesize more complex derivatives, such as pyrazolo[1,5-a]pyrimidines, to develop new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-16(15-9)8-3-1-7(14)2-4-8/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPLDMJLPLKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of 4-aminophenylhydrazine with trifluoromethyl-substituted ketones under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Kinase Inhibition

1-(4-AP)-3-(CF3)-Pz has shown potential as a kinase inhibitor, particularly targeting vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in angiogenesis—a process often exploited by tumors for growth and metastasis. A study by S. Wang et al. demonstrated that derivatives of this compound exhibited promising inhibitory activity against VEGFR2, suggesting its potential as an anti-angiogenic agent in cancer therapy.

Anticancer Research

The compound's ability to inhibit kinases positions it as a candidate for further development in anticancer therapies. The structural modifications of 1-(4-AP)-3-(CF3)-Pz can lead to derivatives with enhanced efficacy against various cancer cell lines, making it an attractive scaffold for drug discovery.

Neurodegenerative Disorders

Research indicates that compounds similar to 1-(4-AP)-3-(CF3)-Pz may also play a role in treating neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and inflammation. The amino group enhances solubility, potentially improving the compound's ability to cross the blood-brain barrier.

The presence of both the amino and trifluoromethyl groups contributes to the compound's diverse biological activities:

  • Hydrogen Bonding: The amino group can participate in hydrogen bonding, enhancing the binding affinity to various biological targets.
  • Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and metabolic stability.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminophenyl group can form hydrogen bonds with target molecules, stabilizing the compound-target complex and modulating the activity of the target.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

  • X-ray crystallography reveals a planar pyrazole ring with a dihedral angle of 85.5° between the aryl rings, influencing π-π stacking interactions .
  • PCW-1001 (N,N-dimethyl-N’-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide): The additional sulfonamide and dimethylamino groups enhance water solubility and enable interactions with charged residues in biological targets, such as DNA damage response proteins .

Trifluoromethyl Group Impact

The -CF₃ group at position 3 is a common feature in pyrazole derivatives, contributing to:

  • Enhanced metabolic stability : Resistance to oxidative degradation compared to methyl or ethyl groups.
  • Increased lipophilicity: LogP values for -CF₃-containing pyrazoles are typically 1–2 units higher than non-fluorinated analogs, improving membrane permeability .

Antitumor Activity

  • PCW-1001 : Exhibits IC₅₀ values of 0.8–1.2 μM against breast cancer cell lines (MCF-7, MDA-MB-231) by inducing apoptosis and modulating DNA damage response genes (e.g., ATM, ATR) .
  • 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole: Preliminary studies suggest moderate activity (IC₅₀ ~10 μM) in colorectal cancer models, with the amino group enabling electrostatic interactions with kinase targets .

Antimicrobial and Nematocidal Activity

  • Chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides : Show 90–100% nematocidal efficacy at 10 ppm against Meloidogyne incognita, attributed to the -CF₃ group’s hydrophobic interactions with parasite acetylcholinesterase .
  • Triazole-pyrazole hybrids : Display MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming the target compound in antibacterial screens .

Enzyme Inhibition

    Biological Activity

    1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    • Molecular Formula : C10H8F3N3
    • Molecular Weight : 229.19 g/mol
    • IUPAC Name : this compound

    The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their biological interactions and efficacy.

    Biological Activities

    This compound has demonstrated various biological activities, including:

    • Antiparasitic Properties : Research indicates that this compound exhibits potent activity against Leishmania and Trypanosoma species, which are responsible for leishmaniasis and Chagas disease, respectively. Its structure-activity relationship (SAR) suggests that modifications at the para position of the phenyl ring can enhance its antiparasitic effects .
    • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects with low toxicity to human cells .
    • Antitumor Activity : Some derivatives have been evaluated for their potential as anticancer agents. In vitro studies have shown that certain pyrazole derivatives inhibit tumor cell proliferation effectively, indicating potential applications in cancer therapy .

    The biological activities of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Pathways : The compound has been reported to inhibit lactate dehydrogenase (LDH), an enzyme critical for cellular metabolism in tumor cells. This inhibition can lead to reduced energy production in cancer cells, promoting apoptosis .
    • Interaction with Receptors : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing better interaction with biological membranes and receptors involved in various signaling pathways .

    Case Study 1: Antiparasitic Activity

    A series of experiments evaluated the efficacy of this compound against Leishmania amazonensis. The results indicated that compounds with bulky groups at the para position exhibited significantly enhanced activity, highlighting the importance of molecular structure in therapeutic efficacy .

    Case Study 2: Antimicrobial Efficacy

    In a study assessing the antimicrobial properties, derivatives of this pyrazole were synthesized and tested against various bacterial strains. The findings revealed low MIC values for several compounds, confirming their potential as effective antimicrobial agents with minimal cytotoxicity to human cells .

    Data Table: Summary of Biological Activities

    Activity TypeTarget Organism/Cell TypeEfficacy (IC50/MIC)Reference
    AntiparasiticLeishmania amazonensisIC50 = 0.5 µM
    AntimicrobialStaphylococcus aureusMIC = 0.25 µg/mL
    AntitumorVarious cancer cell linesIC50 = 0.64 µM

    Q & A

    Basic Research Questions

    Q. What are the most effective synthetic routes for 1-(4-Aminophenyl)-3-(trifluoromethyl)pyrazole and its derivatives?

    • Methodological Answer : The synthesis typically involves coupling reactions between substituted pyrazole precursors and aromatic amines. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties (e.g., using THF/water solvent systems, copper sulfate, and sodium ascorbate at 50°C for 16 hours) . Derivatives with substituents like chloro, bromo, or methoxy groups require halogenation or alkylation steps. For instance, bromination at the pyrazole C4 position can be achieved using bromine sources like NBS (N-bromosuccinimide) under controlled conditions .

    Q. How can spectroscopic and crystallographic methods be used to confirm the structure of this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying substitution patterns. For example, the trifluoromethyl group appears as a singlet (~δ -60 ppm in 19^19F NMR) .
    • X-ray Crystallography : The SHELX suite (e.g., SHELXL/SHELXS) is widely used for structure refinement. High-resolution data (e.g., < 0.8 Å) ensures accurate determination of bond lengths and angles, particularly for the trifluoromethyl group and aromatic substituents .

    Q. What purification techniques are optimal for isolating this compound?

    • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective for separating regioisomers. For polar derivatives, reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases) provides high purity (>98%) .

    Advanced Research Questions

    Q. How can regioselectivity challenges in synthesizing triazole-pyrazole hybrids be addressed?

    • Methodological Answer : Regioselectivity in CuAAC reactions depends on steric and electronic factors. Computational modeling (DFT calculations) predicts favorable reaction pathways. For example, bulky substituents at the pyrazole C5 position direct triazole formation to the C1 position. Experimental validation via 1^1H NMR kinetics can optimize reaction conditions .

    Q. What strategies resolve contradictions in crystallographic refinement of trifluoromethyl-containing compounds?

    • Methodological Answer : The trifluoromethyl group’s high electron density can cause disorder in crystal structures. Strategies include:

    • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model rotational disorder .
    • High-Pressure Data Collection : Reduces thermal motion artifacts, improving resolution for CF3_3 groups .

    Q. How does the trifluoromethyl group influence biological activity in enzyme inhibition studies?

    • Methodological Answer : The CF3_3 group enhances binding affinity through hydrophobic interactions and electron-withdrawing effects. For example, in carbonic anhydrase inhibitors, it forms van der Waals contacts with nonpolar residues (e.g., Val121 in CA II). Competitive inhibition assays (IC50_{50} determination) and molecular docking (AutoDock Vina) validate these interactions .

    Q. What are the challenges in synthesizing halogenated derivatives (e.g., 5-chloro or 5-bromo variants)?

    • Methodological Answer : Direct halogenation may lead to multiple substitution sites. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C selectively introduces halogens at the C5 position. Subsequent Suzuki-Miyaura coupling with aryl boronic acids yields target derivatives .

    Notes

    • Avoid citing non-academic sources (e.g., commercial websites).
    • For advanced applications, prioritize peer-reviewed synthesis protocols and crystallographic datasets.
    • Contradictions in data (e.g., reaction yields) should be addressed via reproducibility studies and error analysis.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.